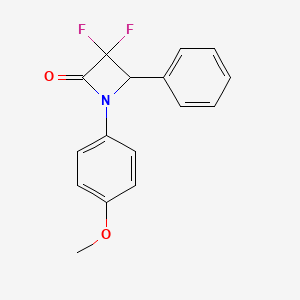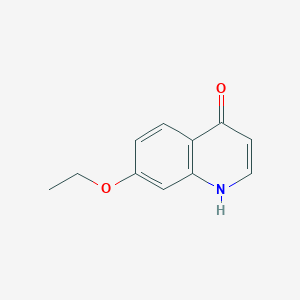
2-(2-Phenylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylcyclopropyl)acetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopropane and phenylacetic acid, characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylcyclopropyl)acetic acid typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of phenylacetonitrile with sodium hydroxide and tetrabutylammonium iodide in dichloromethane.
Step 2: Oxidation using lead(IV) acetate and perchloric acid.
Step 3: Final treatment with sodium hydroxide under heating conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylcyclopropyl ketones or carboxylic acids.
Reduction: Formation of phenylcyclopropyl alcohols or alkanes.
Substitution: Formation of halogenated phenylcyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the cyclopropyl ring.
Cyclopropylacetic acid: Contains the cyclopropyl ring but lacks the phenyl group.
2-Amino-2-(2-phenylcyclopropyl)acetic acid: A derivative with an amino group, known for its potential therapeutic applications.
Uniqueness: 2-(2-Phenylcyclopropyl)acetic acid is unique due to the combination of the phenyl group and cyclopropyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-(2-phenylcyclopropyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI-Schlüssel |
XOZFZEMSIZMNAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



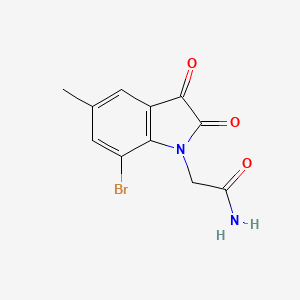
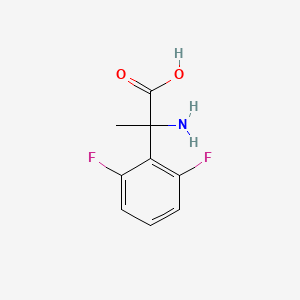

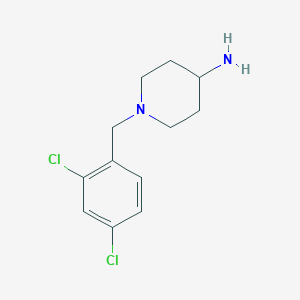
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
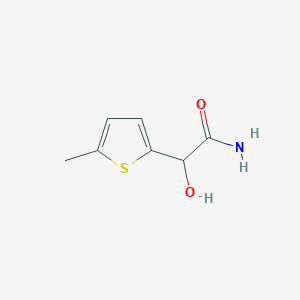
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)

